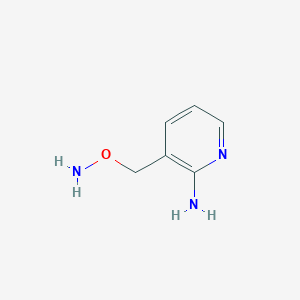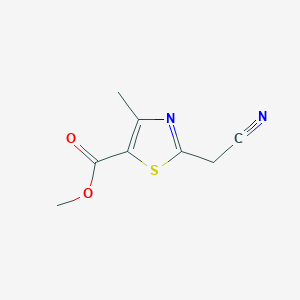
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate is an organic compound characterized by a thiazole ring substituted with a methyl group, a cyanomethyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole, methyl iodide, and malononitrile.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation or other reducing agents.
Substitution: The carboxylate ester group can be substituted with various nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Amides and esters.
科学研究应用
Chemistry
In organic synthesis, methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s thiazole ring is a structural motif found in many biologically active molecules. Researchers explore its potential as a building block for developing new pharmaceuticals, particularly those targeting microbial infections and cancer.
Medicine
Due to its structural similarity to certain bioactive thiazole derivatives, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in drug discovery programs aimed at treating infectious diseases and cancer.
Industry
In the materials science industry, this compound is studied for its potential use in the development of novel polymers and advanced materials. Its unique chemical properties can contribute to the creation of materials with specific mechanical and thermal characteristics.
作用机制
The mechanism by which methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanomethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2-cyanoprop-2-enoate: Another compound with a cyanomethyl group, but with different reactivity due to the absence of the thiazole ring.
4-Methylthiazole-5-carboxylate: Lacks the cyanomethyl group, resulting in different chemical and biological properties.
2-Aminothiazole derivatives: Share the thiazole ring but differ in the substituents, leading to varied applications and reactivity.
Uniqueness
Methyl2-(cyanomethyl)-4-methylthiazole-5-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyanomethyl and carboxylate ester groups, along with the thiazole ring, makes it a valuable compound for diverse scientific research and industrial applications.
属性
分子式 |
C8H8N2O2S |
|---|---|
分子量 |
196.23 g/mol |
IUPAC 名称 |
methyl 2-(cyanomethyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2S/c1-5-7(8(11)12-2)13-6(10-5)3-4-9/h3H2,1-2H3 |
InChI 键 |
LTFYWSZYGTWTJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)CC#N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Chlorophenyl)-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13115208.png)
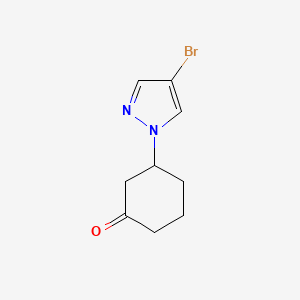
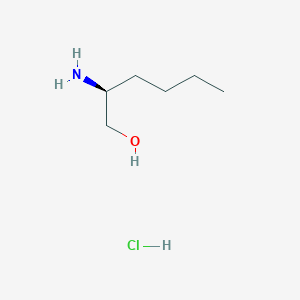
![2-(2-Phenylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B13115220.png)
![2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13115222.png)



![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)
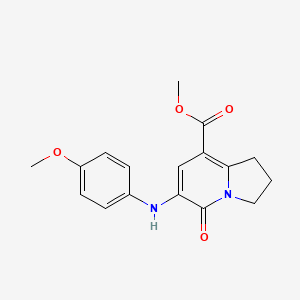

![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

